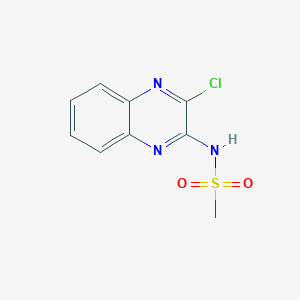

N-(3-chloroquinoxalin-2-yl)methanesulfonamide

Description

Historical Context and Evolution of Quinoxaline (B1680401) Derivatives in Chemical Research

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, has been a subject of chemical research for over a century. mdpi.comwikipedia.org The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com Initially, interest in quinoxalines was linked to the dye industry. wikipedia.org

Over the decades, the focus of quinoxaline research has shifted dramatically towards materials science and pharmacology. farmaceut.org The discovery that the quinoxaline core is present in naturally occurring antibiotics with potent biological activity, such as echinomycin, spurred significant interest in its medicinal applications. farmaceut.orgpharmaceuticaljournal.net Modern synthetic chemistry has provided numerous methods for the preparation of diverse quinoxaline derivatives, allowing for extensive exploration of their structure-activity relationships and therapeutic potential. mdpi.com

Pharmacological Importance of the Quinoxaline Scaffold

The quinoxaline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets, leading to a broad range of pharmacological effects. mdpi.com Quinoxaline derivatives have demonstrated a remarkable diversity of activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, antiviral, and anti-HIV properties. mdpi.comnih.gov

This wide-ranging bioactivity has led to the development of numerous quinoxaline-based compounds for therapeutic use. For instance, Erdafitinib, a quinoxaline derivative, is an FDA-approved kinase inhibitor for the treatment of cancer. researchgate.net The structural versatility of the quinoxaline ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to optimize its efficacy and selectivity for specific biological targets. researchgate.net

Significance of the Sulfonamide Moiety in Bioactive Compounds

The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone of medicinal chemistry, best known for its role in the first broadly effective systemic antibacterial agents, the "sulfa drugs." wikipedia.org The journey began with the discovery of Prontosil in the 1930s, which revolutionized the treatment of bacterial infections before the advent of penicillin. wikipedia.org

Beyond their antibacterial action, which involves inhibiting bacterial folate synthesis, sulfonamides are present in drugs with a vast array of other therapeutic uses. wikipedia.orgajchem-b.comajchem-b.com These include diuretics (e.g., hydrochlorothiazide), anticonvulsants, anti-inflammatory agents, and anticancer drugs. mdpi.comwikipedia.org The sulfonamide moiety is valued in drug design for its ability to form strong hydrogen bonds, its metabolic stability, and its capacity to act as an isostere of other functional groups, such as carboxylic acids. researchgate.net This versatility has ensured its continued prominence in the development of new therapeutic agents. ajchem-b.comresearchgate.net

Overview of N-(3-chloroquinoxalin-2-yl)methanesulfonamide within the Chemical Landscape of Quinoxaline Sulfonamides

This compound is a specific molecule that belongs to the broader class of quinoxaline sulfonamide derivatives. Its structure features a quinoxaline ring system substituted with a chlorine atom at the 3-position and a methanesulfonamide (B31651) group (-NHSO₂CH₃) at the 2-position.

The strategic placement of these functional groups positions the compound within a chemical space that has been actively explored for therapeutic potential. The combination of the pharmacologically privileged quinoxaline core with the versatile sulfonamide moiety suggests that such compounds could exhibit a range of biological activities. mdpi.com Patent literature has documented the synthesis and exploration of the general class of N-(3-Chloro-Quinoxalin-2-yl)Sulfonamides, indicating that this structural framework is of interest in the development of new bioactive agents. mdpi.com While detailed, publicly available research focusing exclusively on the methanesulfonamide derivative is limited, its existence within this patented class of compounds highlights its relevance to the ongoing search for novel quinoxaline sulfonamides with potential pharmaceutical applications.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloroquinoxalin-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2S/c1-16(14,15)13-9-8(10)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXDNYJCGBPZIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NC2=CC=CC=C2N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3 Chloroquinoxalin 2 Yl Methanesulfonamide and Its Analogues

Established Synthetic Pathways to N-(3-chloroquinoxalin-2-yl)methanesulfonamide

The construction of the this compound scaffold is primarily achieved through a multi-step process commencing with readily available quinoxaline (B1680401) precursors. The key strategies involve the regioselective introduction of a chlorine atom and a sulfonamide group onto the quinoxaline core.

Synthesis from 2,3-Dichloroquinoxaline Precursors

A common and efficient route to this compound begins with the commercially available 2,3-dichloroquinoxaline. This precursor's reactivity allows for a controlled, stepwise introduction of the desired functionalities. The first step typically involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms is selectively replaced by an amino group. This is often achieved by reacting 2,3-dichloroquinoxaline with ammonia or a protected amine source, leading to the formation of 2-amino-3-chloroquinoxaline nih.govresearchgate.net.

The subsequent step involves the sulfonylation of the newly introduced amino group. 2-amino-3-chloroquinoxaline is reacted with methanesulfonyl chloride in the presence of a suitable base, such as pyridine or triethylamine, to yield this compound. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

A patent describing the synthesis of related compounds outlines a general procedure wherein 3-chloroquinoxalin-2-amine is reacted with a sulfonyl chloride to obtain the corresponding N-(3-chloroquinoxalin-2-yl)sulfonamide google.com.

Table 1: Illustrative Reaction Scheme for Synthesis from 2,3-Dichloroquinoxaline

| Step | Reactants | Reagents | Product |

| 1 | 2,3-Dichloroquinoxaline | Ammonia | 2-Amino-3-chloroquinoxaline |

| 2 | 2-Amino-3-chloroquinoxaline | Methanesulfonyl chloride, Pyridine | This compound |

Formation of Quinoxaline Sulfonyl Chloride Intermediates

An alternative approach to quinoxaline sulfonamides involves the initial formation of a quinoxaline sulfonyl chloride intermediate. This method is particularly useful when the desired substitution pattern on the quinoxaline ring is not readily accessible from 2,3-dichloroquinoxaline. In a general sense, a pre-functionalized quinoxaline can be subjected to chlorosulfonation using chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring mdpi.com. This intermediate can then be reacted with an appropriate amine to furnish the desired sulfonamide.

For instance, the synthesis of various quinoxaline sulfonamide derivatives has been achieved by treating a quinoxaline precursor with chlorosulfonic acid to generate the corresponding quinoxaline sulfonyl chloride, which is then reacted with a primary or secondary amine mdpi.com. While this method is versatile, the regioselectivity of the chlorosulfonation step can be a challenge and is highly dependent on the existing substituents on the quinoxaline ring.

Green Chemistry Protocols for Quinoxaline Sulfonamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including quinoxaline derivatives. These protocols aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation. Microwave-assisted synthesis has emerged as a valuable tool in this regard, often leading to significantly reduced reaction times and improved yields mdpi.com.

For the synthesis of quinoxaline sulfonamides, green chemistry approaches could involve the use of eco-friendly solvents, catalyst-free conditions where possible, and energy-efficient heating methods like microwave irradiation. While specific green protocols for the direct synthesis of this compound are not extensively documented, the general methodologies developed for quinoxaline synthesis can be adapted. For example, the initial condensation reaction to form the quinoxaline ring system can often be performed under greener conditions researchgate.net.

Advanced Synthetic Techniques for this compound Derivatization

The presence of a reactive chlorine atom at the 3-position of this compound makes it an excellent substrate for further chemical modifications. This allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Nucleophilic Substitution Reactions with Amines and Hydrazines

The chlorine atom at the 3-position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of nitrogen-based nucleophiles, such as primary and secondary amines, as well as hydrazines. These reactions are typically carried out in a suitable solvent, often in the presence of a base to facilitate the reaction.

For example, a patent discloses the reaction of N-(3-chloroquinoxalin-2-yl)sulfonamide derivatives with various anilines in N-methyl-2-pyrrolidone (NMP) at elevated temperatures to yield the corresponding 3-anilino-substituted quinoxaline sulfonamides google.com. The reaction proceeds via nucleophilic displacement of the chloride by the aniline.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

| 3,5-Dimethoxyaniline | N-(3-((3,5-dimethoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide derivative google.com |

| Hydrazine | 3-Hydrazinyl-N-(quinoxalin-2-yl)methanesulfonamide derivative |

| Morpholine | 3-Morpholino-N-(quinoxalin-2-yl)methanesulfonamide derivative |

The reaction with hydrazine is particularly useful as the resulting 3-hydrazinyl derivative can serve as a versatile intermediate for the synthesis of various fused heterocyclic systems.

Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds. Copper-catalyzed coupling reactions, in particular, have been effectively employed for the N-arylation of sulfonamides with aryl halides researchgate.netnih.gov.

In the context of this compound derivatization, the chlorine atom at the 3-position can participate in copper-catalyzed cross-coupling reactions with various amines and other nucleophiles. These reactions often proceed under milder conditions than traditional SNAr reactions and can tolerate a broader range of functional groups.

While specific examples of copper-catalyzed coupling reactions starting directly from this compound are not extensively detailed in the literature, the general applicability of these methods to aryl chlorides suggests their feasibility. A typical catalytic system would involve a copper(I) salt, such as copper(I) iodide (CuI), a suitable ligand (e.g., a diamine or an amino acid), and a base in an appropriate solvent. These conditions facilitate the formation of a carbon-nitrogen bond between the quinoxaline ring and the incoming amine nucleophile. The development of mild copper-catalyzed amination methods for aryl chlorides is an active area of research nih.gov.

Synthesis of Quinoxaline 1,4-Dioxide Derivatives Bearing Sulfonamide Moieties

The synthesis of quinoxaline 1,4-dioxide derivatives carrying sulfonamide moieties is a significant area of research, primarily due to the biological importance of these scaffolds. A prevalent method for their synthesis involves the Beirut reaction, which utilizes benzofuroxans as key starting materials. In this approach, a 5-sulfamoylbenzofuroxan is reacted with a 1,3-dicarbonyl compound in the presence of a base like triethylamine in a solvent such as tetrahydrofuran at room temperature. This reaction leads to the formation of the desired sulfonamide-derived quinoxaline 1,4-dioxides. rsc.org

Another synthetic strategy involves the direct functionalization of a pre-formed quinoxaline 1,4-dioxide ring. For instance, 7-chloroquinoxaline-2-carbonitrile 1,4-dioxide can undergo sulfochlorination. In a typical procedure, the quinoxaline derivative is treated with chlorosulfonic acid in a solvent like chloroform at an elevated temperature. The resulting sulfonyl chloride can then be converted to the corresponding sulfonamide. researchgate.net

The synthesis of these compounds is often driven by their potential as therapeutic agents. For example, a series of sulfonamide-derived quinoxaline 1,4-dioxides have been synthesized and evaluated for their activity as inhibitors of carbonic anhydrases (CA), which are implicated in various diseases. rsc.orgnih.gov

Rational Design of Structural Analogues and Homologues

The rational design of analogues of this compound allows for the systematic exploration of structure-activity relationships, leading to compounds with optimized properties. This involves strategic modifications at three key positions: the quinoxaline ring, the sulfonamide side chain, and the potential addition of other heterocyclic systems.

Variations in Quinoxaline Ring Substituents (e.g., Halogens, Alkyl, Nitro, Methoxy)

Modifications to the quinoxaline ring are crucial for fine-tuning the electronic and steric properties of the molecule. The introduction of various substituents can significantly impact the compound's biological activity.

Alkyl Groups: Alkyl groups, such as methyl, can also be incorporated into the quinoxaline ring. A multistep synthesis to produce a 3-methylquinoxalin-2H-one has been reported, which serves as a precursor for more complex sulfonamide derivatives. mdpi.com

Nitro Group: The nitro group, a strong electron-withdrawing group, can also be introduced onto the quinoxaline ring. However, its presence has been observed to decrease the diuretic activity in certain series of quinoxaline sulfonamides. mdpi.com The synthesis of nitro-substituted quinoxalines can be achieved through the nitration of a suitable precursor. nih.gov

Methoxy (B1213986) Group: The methoxy group, an electron-donating group, has been shown to increase the diuretic activity of some quinoxaline sulfonamide analogues. mdpi.com The synthesis of methoxy-substituted quinoxalines can be achieved by using a methoxy-substituted o-phenylenediamine (B120857) as a starting material. For example, 2-(4-methoxyphenyl)-quinoxaline can be synthesized and subsequently chlorosulfonated to introduce the sulfonamide functionality. researchgate.netresearchgate.net

The following table summarizes the effect of different substituents on the quinoxaline ring:

| Substituent | Position | Starting Material/Method | Reference |

| Chloro | 7 | 7-chloroquinoxaline-2-carbonitrile 1,4-dioxide | researchgate.net |

| Fluoro | 6 and/or 7 | Halogenated benzofuroxan | nih.gov |

| Methyl | 3 | o-phenylene diamine and pyruvic acid | mdpi.com |

| Nitro | - | Nitration of N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide | nih.gov |

| Methoxy | - | 2-(4-methoxyphenyl)-quinoxaline | researchgate.net |

Modifications to the Sulfonamide Side Chain (e.g., Alkyl, Aryl, Heteroaryl Sulfonamides)

Alkyl Sulfonamides: N-alkyl sulfonamides can be prepared by reacting the corresponding quinoxaline sulfonyl chloride with alkylamines. mdpi.com

Aryl Sulfonamides: A wide range of N-aryl sulfonamides have been synthesized by reacting quinoxaline sulfonyl chlorides with various substituted anilines. The electronic nature of the substituents on the aniline can affect the reaction rate and yield. Aromatic amines with electron-donating groups like methyl and methoxy tend to react faster and give higher yields, while those with electron-withdrawing groups like nitro may react slower or not at all under certain conditions. mdpi.com

Heteroaryl Sulfonamides: The incorporation of heteroaryl moieties on the sulfonamide nitrogen can introduce additional points of interaction for biological targets. For example, quinoxaline sulfonamides bearing a 2-amino-benzothiazole moiety have been synthesized. mdpi.com The general synthetic strategy involves the condensation of a quinoxaline precursor with a heteroarylamine containing a sulfonamide group.

The table below illustrates various modifications to the sulfonamide side chain:

| Side Chain Type | Example Substituent | Synthetic Method | Reference |

| Alkyl | N-alkyl | Reaction of quinoxaline sulfonyl chloride with alkylamine | mdpi.com |

| Aryl | N-phenyl, N-(4-methylphenyl), N-(4-methoxyphenyl) | Reaction of quinoxaline sulfonyl chloride with substituted anilines | mdpi.com |

| Heteroaryl | N-(benzothiazol-2-yl) | Condensation of a quinoxaline derivative with 2-amino-benzothiazole-6-sulfonamide | mdpi.com |

Incorporation of Additional Heterocyclic Systems

Fusing or linking additional heterocyclic rings to the quinoxaline sulfonamide scaffold can lead to novel chemical entities with unique three-dimensional shapes and potentially new biological activities.

Pyrazole Derivatives: Pyrazole-containing quinoxaline derivatives have been synthesized. One approach involves the heterocyclization of a chalcone derived from 2-acetyl-3-methylquinoxaline 1,4-dioxide with hydrazine. nih.gov Another example is the synthesis of [4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzene sulfonamide, which can be prepared from appropriate chalcones. researchgate.net

Thiopyrimidine Derivatives: Similar to pyrazoles, thiopyrimidine rings can be incorporated by reacting a quinoxaline-based chalcone with thiourea. nih.gov

Spiro[thiadiazoline-quinoxaline] Derivatives: The synthesis of spiro-heterocycles containing both a quinoxaline and a thiadiazoline ring has been achieved through a 1,3-dipolar cycloaddition reaction. This involves the reaction of a 3-methylquinoxaline-2-thione with a suitable dipole. nih.gov

Triazoloquinoxalines: The synthesis of researchgate.netrsc.orgnih.govtriazolo[4,3-a]quinoxaline derivatives has also been reported, further expanding the structural diversity of quinoxaline-based compounds. mdpi.com

The following table provides examples of the incorporation of additional heterocyclic systems:

| Incorporated Heterocycle | Synthetic Approach | Reference |

| Pyrazole | Heterocyclization of a quinoxaline chalcone with hydrazine | nih.gov |

| Thiopyrimidine | Heterocyclization of a quinoxaline chalcone with thiourea | nih.gov |

| Spiro[thiadiazoline-quinoxaline] | 1,3-dipolar cycloaddition of 3-methylquinoxaline-2-thione | nih.gov |

| researchgate.netrsc.orgnih.govTriazolo[4,3-a]quinoxaline | Not detailed in the provided context | mdpi.com |

Structure Activity Relationship Sar Studies and Pharmacophore Analysis of N 3 Chloroquinoxalin 2 Yl Methanesulfonamide Analogues

Influence of Quinoxaline (B1680401) Ring Substituent Electronic and Steric Properties on Bioactivity

The quinoxaline ring is a core component of this series of compounds, and substitutions on this bicyclic system have been shown to significantly modulate biological activity. The electronic properties (electron-donating or electron-withdrawing nature) and steric properties (size and shape) of these substituents are critical determinants of the molecule's interaction with its biological target.

Research into quinoxaline sulfonamide derivatives has demonstrated that the electronic nature of substituents on the quinoxaline ring plays a pivotal role in their bioactivity. For instance, in studies of antibacterial agents, the introduction of electron-donating groups (EDGs) onto the quinoxaline scaffold has been shown to positively contribute to antibacterial activity. nih.govnih.gov Derivatives featuring methoxy (B1213986) groups (-OCH₃), which are strong EDGs, exhibited enhanced antibacterial effects compared to unsubstituted analogues. nih.govnih.gov For example, 2-methoxyphenyl and 4-methoxyphenyl (B3050149) quinoxaline sulfonamides showed superior activity against S. aureus compared to the standard drug chloramphenicol. nih.gov Conversely, the presence of electron-withdrawing groups (EWGs) can have varied effects. While some studies show that EWGs like a chloro group lead to moderate antibacterial activity, others indicate that strong EWGs can decrease activity. nih.govnih.gov In the context of diuretic activity, a similar trend was observed where EDGs increased activity, while EWGs were found to decrease it. nih.gov

Steric factors also play a crucial role. The size and position of the substituent can influence how the molecule fits into the binding pocket of its target enzyme or receptor. In a series of C-2 amine-substituted quinoxaline analogues, it was found that aromatic ring substituents on the side chain were preferable to bulky aliphatic alkyl groups for antibacterial activity. nih.gov Furthermore, within aromatic substituents, the position of the group (ortho, meta, or para) can drastically alter activity, suggesting a specific spatial arrangement is required for optimal interaction with the biological target.

| Compound ID | Quinoxaline Ring Substituent | Electronic Property | Observed Bioactivity (Example) | Reference |

|---|---|---|---|---|

| Analogue A | -OCH₃ (Methoxy) | Electron-Donating | Increased Antibacterial Activity | nih.govnih.gov |

| Analogue B | -Cl (Chloro) | Electron-Withdrawing | Moderate Antibacterial Activity | nih.govnih.gov |

| Analogue C | -NO₂ (Nitro) | Strong Electron-Withdrawing | Decreased Diuretic Activity | nih.gov |

| Analogue D | Unsubstituted | Neutral | Least Antibacterial Activity | nih.govnih.gov |

Impact of Sulfonamide Moiety Position and Chemical Nature on Target Selectivity and Potency

The sulfonamide group (-SO₂NHR) is a critical pharmacophore in this class of compounds, and its positioning on the quinoxaline ring, as well as the chemical nature of its 'R' group, profoundly influences both the potency and selectivity of the analogues.

Studies on quinoxaline-1,4-dioxide derivatives have shown that the position of the sulfonamide group on the fused benzene (B151609) ring is a critical factor for antiproliferative activity. Shifting the sulfonamide group from position 6 to position 7 of the quinoxaline core resulted in a significant reduction in antiproliferative activity, both under normal and hypoxic conditions. semanticscholar.org This suggests that the spatial location of the sulfonamide is crucial for its interaction with the target, which in this case was identified as carbonic anhydrase (CA). Molecular docking studies revealed that the 7-sulfonamide isomer was expected to bind less effectively to the active site of CA IX compared to the 6-sulfonamide isomer. tandfonline.com

The chemical nature of the substituent attached to the sulfonamide nitrogen (the 'R' group) also dictates the biological outcome. In a series of antileishmanial quinoxaline-1,4-dioxide sulfonamides, modifications to this part of the molecule led to significant variations in potency. For instance, an analogue with a 2-naphthyl moiety on the sulfonamide demonstrated potent activity, whereas replacing it with an o-nitrophenyl group resulted in the highest activity within the tested series. nih.gov This highlights that both the steric bulk and electronic properties of this substituent are key to modulating the interaction with the biological target. Furthermore, the introduction of a bis-sulfonamide functionality has been shown to be a successful strategy, with a bis-sulfonamide quinoxaline derivative revealing the most potent activity against α-glucosidase and α-amylase in one study. nih.govderpharmachemica.com

| Compound Series | Sulfonamide Moiety Variation | Effect on Bioactivity | Target/Activity | Reference |

|---|---|---|---|---|

| Quinoxaline-1,4-dioxides | Position 6-SO₂NH₂ vs. Position 7-SO₂NH₂ | Position 6 showed higher antiproliferative activity | Anticancer (Carbonic Anhydrase IX) | semanticscholar.orgtandfonline.com |

| Quinoxaline-1,4-dioxides | -SO₂NH-(2-naphthyl) | Potent antileishmanial activity | Antileishmanial | nih.gov |

| Quinoxaline-1,4-dioxides | -SO₂NH-(o-nitrophenyl) | Highest antileishmanial activity in the series | Antileishmanial | nih.gov |

| Quinoxaline derivatives | Bis-sulfonamide | Most potent inhibitory activity | α-glucosidase / α-amylase | nih.govderpharmachemica.com |

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design, as biological systems are inherently chiral. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets like enzymes and receptors.

While specific research on the enantiomeric activity of N-(3-chloroquinoxalin-2-yl)methanesulfonamide itself is not extensively documented in the available literature, the importance of stereochemistry within the broader class of quinoxaline-containing bioactive molecules is well-established. For example, in the asymmetric synthesis of novel quinoxaline-containing synthetic lipoxin A4 mimetics, SAR studies revealed that the (R)-enantiomer of one compound was the most efficacious and potent anti-inflammatory agent of those tested. monash.edu This enantiomer, (R)-6, was found to activate the endogenous lipoxin receptor ALX/FPR2, demonstrating that the specific 3D orientation of the molecule was critical for its biological function. monash.edu

The synthesis of specific stereoisomers of quinoxaline derivatives is an active area of research. Methods for the stereodivergent asymmetric hydrogenation of disubstituted quinoxalines have been developed to allow for the preparation of all four possible stereoisomers of the corresponding tetrahydroquinoxalines. nih.gov This ability to access stereochemically pure compounds is crucial for evaluating the biological activity of individual enantiomers and diastereomers, a necessary step in developing safer and more effective drugs. The differential activity between enantiomers underscores the need to consider quinoxaline sulfonamide analogues as three-dimensional entities and to pursue stereoselective synthesis and testing in future drug development efforts.

Identification of Key Pharmacophoric Features Essential for Biological Activity

Pharmacophore modeling identifies the essential structural features of a molecule or a series of molecules that are responsible for their biological activity. This model represents the crucial three-dimensional arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and ionizable groups.

For quinoxaline-based compounds, several pharmacophore models have been developed to explain their activity against various biological targets. In a study of quinoxaline derivatives as inhibitors of Aldose Reductase 2 (ALR2), an enzyme implicated in diabetic complications, a five-point pharmacophore hypothesis was generated. nih.gov This model, designated AADRR, consists of two hydrogen bond acceptor (A) sites, one hydrogen bond donor (D) site, and two aromatic ring (R) features. The docking analysis revealed that these features facilitate key interactions with amino acid residues such as TYR 48, HIE 110, and TRP 111 in the enzyme's active site. nih.gov

The quinoxaline nucleus itself frequently serves as a key aromatic or hydrophobic feature within a pharmacophore. Its planar, rigid structure provides a scaffold to correctly orient other essential functional groups for optimal target interaction. For instance, in the design of histone deacetylase (HDAC) inhibitors, a common pharmacophore model includes a heterocyclic aromatic "cap" that occupies a narrow pocket of the enzyme. researchgate.net The quinoxaline ring is well-suited to function as this aromatic cap. The sulfonamide moiety is also a critical pharmacophoric feature, often providing a key hydrogen bond donor (the N-H) and two hydrogen bond acceptors (the sulfonyl oxygens), which can anchor the molecule to the target protein. The combination of the quinoxaline scaffold and the sulfonamide group thus provides a powerful framework of pharmacophoric features essential for potent biological activity. nih.gov

Mechanistic Insights and Molecular Mode of Action of N 3 Chloroquinoxalin 2 Yl Methanesulfonamide and Its Analogues

Elucidation of Primary Biological Targets

Research into quinoxaline (B1680401) sulfonamide analogues has revealed a range of primary biological targets, largely dependent on the specific structural modifications of the quinoxaline and sulfonamide moieties. Key targets identified for analogues of N-(3-chloroquinoxalin-2-yl)methanesulfonamide include:

Carbonic Anhydrases (CAs): Several quinoxaline sulfonamide derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases. researchgate.netrsc.org Specifically, certain analogues have shown potent inhibitory activity against various CA isoforms, such as CA I, CA II, CA IX, and CA XII. researchgate.netrsc.org For instance, one study reported a quinoxaline 1,4-dioxide derivative with a sulfonamide group exhibiting a Ki value of 42.2 nM against CA IX, an isoform implicated in tumor progression. rsc.org

Kinases: The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of kinases involved in cell signaling pathways. While direct inhibition by this compound has not been reported, its analogues have been investigated as kinase inhibitors. For example, some quinoxaline derivatives have been explored as inhibitors of VEGFR-2, a key mediator of angiogenesis. researchgate.net Another study focused on the development of quinoxaline derivatives as Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. nih.gov

DNA Topoisomerases: The planar quinoxaline ring system can intercalate into DNA, and some of its derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. nih.gov This mechanism is a common pathway for the cytotoxic effects of many anticancer agents.

Histone Deacetylases (HDACs): More recent research has identified HDACs as a target for quinoxaline derivatives. An in-silico mechanistic study of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which share the quinoxaline core, suggested the inhibition of HDAC-6 through binding to its unique zinc finger ubiquitin-binding domain (HDAC6 Zf-UBD). nih.govnih.gov

Bacterial Enzymes: The antimicrobial activity of quinoxaline sulfonamides suggests that they may target essential enzymes in bacteria. researchgate.netmdpi.comjournaljpri.com While the precise targets are often not fully elucidated, potential mechanisms could involve the inhibition of enzymes necessary for bacterial growth and replication.

Viral Enzymes: Analogues of the quinoxaline class have also been investigated as antiviral agents, with some derivatives showing inhibitory activity against HIV reverse transcriptase (RT). researchgate.net

Detailed Analysis of Ligand-Receptor/Enzyme Binding Interactions

Molecular modeling and in-silico docking studies on analogues of this compound have provided valuable insights into their binding interactions with biological targets.

For carbonic anhydrase inhibitors, the sulfonamide moiety is crucial for binding. It typically coordinates with the zinc ion present in the active site of the enzyme. A molecular modeling study of a potent quinoxaline 1,4-dioxide sulfonamide derivative in the active site of CA IX revealed this key interaction. rsc.org

In the case of HDAC6 inhibition by N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, docking results highlighted a specific binding pattern. nih.govnih.gov This study emphasized the critical role of the quinoxaline ring and its substituents in fitting into the binding pocket of the zinc finger ubiquitin-binding domain. nih.govnih.gov

The following table summarizes the inhibitory activities of some quinoxaline sulfonamide analogues against various enzyme targets:

| Compound/Analogue | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

| Quinoxaline 1,4-dioxide sulfonamide (7g) | Carbonic Anhydrase IX | Ki = 42.2 nM | rsc.org |

| Quinoxaline 1,4-dioxide sulfonamide (7g) | Carbonic Anhydrase I | Potent Inhibition | rsc.org |

| Quinoxaline 1,4-dioxide sulfonamide (7g) | Carbonic Anhydrase II | Potent Inhibition | rsc.org |

| 3-trifluoromethylquinoxaline 1,4-dioxide (7h) | Various Cancer Cell Lines | IC50 = 1.3–2.1 μM | rsc.org |

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (29) | HepG2, SK-OV-3, PC-3 Cancer Cells | Not specified | nih.gov |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | HeLa, HCT-116, MCF-7 Cancer Cells | IC50 = 6.93 - 12.17 µM | nih.govnih.gov |

Investigation of Downstream Cellular and Molecular Effects Following Target Engagement

The engagement of this compound analogues with their primary biological targets triggers a cascade of downstream cellular and molecular events, leading to their observed biological activities.

Anticancer Effects:

Apoptosis Induction: Inhibition of targets like kinases, topoisomerases, and HDACs can disrupt normal cellular processes and induce apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com For example, treatment of cancer cell lines with certain 1,2,4-triazine (B1199460) derivatives, which can be considered structural analogues, resulted in changes in the cell cycle and the induction of caspase activity, both hallmarks of apoptosis. mdpi.com

Anti-proliferative Activity: By inhibiting key enzymes required for cell growth and division, these compounds can halt the proliferation of cancer cells. rsc.orgnih.govnih.gov

Antimicrobial Effects:

Inhibition of Bacterial Growth: Quinoxaline sulfonamide derivatives have been shown to possess promising antibacterial properties against both Gram-positive and Gram-negative bacteria. journaljpri.com The mechanism likely involves the inhibition of essential bacterial pathways, leading to a bactericidal effect. The presence of electron-rich groups on the sulfonamide moiety has been observed to enhance antibacterial activity, particularly against S. aureus. researchgate.net

Comparative Analysis of Mechanisms Across Different Biological Activities

The diverse biological activities of quinoxaline sulfonamide analogues stem from their ability to interact with multiple biological targets. The specific mechanism of action is highly dependent on the substitution pattern of the quinoxaline core and the nature of the sulfonamide group.

Anticancer vs. Antimicrobial Activity: While both activities may ultimately lead to cell death, the primary targets are distinct. In cancer, the targets are often human enzymes like kinases and topoisomerases that are dysregulated in tumor cells. In contrast, for antimicrobial activity, the compounds ideally exhibit selective toxicity by targeting enzymes or pathways that are unique to the microorganism and absent in the host.

Enzyme Inhibition: The sulfonamide group is a key pharmacophore for inhibiting metalloenzymes like carbonic anhydrases, where it directly interacts with the metal cofactor. For other targets like kinases, the entire molecule, including the quinoxaline scaffold and its substituents, contributes to the binding affinity and selectivity through a combination of hydrophobic, hydrogen bonding, and electrostatic interactions within the ATP-binding pocket.

Computational Chemistry and in Silico Approaches in the Study of N 3 Chloroquinoxalin 2 Yl Methanesulfonamide

Molecular Docking Simulations for Binding Mode Prediction (e.g., DNA-Topo II Complex, Protein Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mode of ligands within the active sites of proteins or DNA. For quinoxaline (B1680401) sulfonamide derivatives, a significant target of interest is the DNA-topoisomerase II (Topo II) complex. Chloroquinoxaline sulfonamide (CQS) has been identified as a Topoisomerase IIα/β poison, highlighting the relevance of this target for the N-(3-chloroquinoxalin-2-yl)methanesulfonamide scaffold. nih.govnih.gov

Docking studies on related quinoxaline compounds targeting Topo II and other protein kinases, such as VEGFR-2, reveal key binding interactions. ekb.egekb.eg These simulations show that the planar quinoxaline ring often engages in π-π stacking or intercalates between DNA base pairs, while the sulfonamide group can form critical hydrogen bonds with amino acid residues in the protein's active site. nih.govthesciencein.org For instance, docking of quinoxaline derivatives into the VEGFR-2 active site has shown hydrogen bonding with crucial residues like ASP 1044 and GLU 883. ekb.eg Such interactions are vital for stabilizing the ligand-target complex and eliciting a biological response.

| Target Protein | PDB ID | Key Interacting Residues (for related quinoxalines) | Typical Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Topoisomerase IIα | 3QX3 | ASP 463, ARG 487, DNA bases (intercalation) | -70 to -80 | ekb.eg |

| VEGFR-2 | 2OH4 | ASP 1044, GLU 883 | -11 to -17 | ekb.eg |

| EGFR | 4HJO | Not specified | Not specified | thesciencein.org |

| Bcl-2 | 4AQ3 | Not specified | Not specified | nih.gov |

Virtual Screening and Library Design for Novel Active Analogues

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. tandfonline.comresearchgate.net Using the this compound scaffold as a starting point, both ligand-based and structure-based VS can be employed.

In a structure-based approach, the 3D structure of a target protein (e.g., Topoisomerase II) is used to dock a large library of compounds. The molecules are then ranked based on their predicted binding affinity and interactions with the active site. This process can efficiently filter millions of compounds to a manageable number for experimental testing. For example, a virtual screening of quinoxaline derivatives has been used to identify potent inhibitors of c-Jun N-terminal kinases 1 (JNK 1). nih.gov

Ligand-based virtual screening, conversely, uses the structure of a known active molecule like this compound to find other compounds in a library with similar shapes and chemical features, under the principle that similar molecules often have similar biological activities. This approach is valuable when the 3D structure of the target is unknown. These screening methods are instrumental in designing libraries of novel analogues with potentially improved activity and properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the experimental activity of a series of compounds.

For quinoxaline derivatives, 3D-QSAR studies have been successfully applied to develop models that predict their inhibitory activity against targets like Aldose Reductase 2 (ALR2). nih.govtandfonline.com Such models help identify which structural features are critical for activity. For instance, a QSAR model might reveal that electron-withdrawing groups on the quinoxaline ring enhance activity, while bulky substituents at another position decrease it. This information is invaluable for guiding the synthesis of new, more potent analogues of this compound.

| QSAR Descriptor Type | Example Descriptor | Property Modeled | Significance |

|---|---|---|---|

| Electronic | Partial Charges, Dipole Moment | Electrostatic interactions with the target | Crucial for hydrogen bonding and polar interactions. |

| Steric | Molecular Volume, Surface Area | Fit within the binding pocket | Determines the complementarity of the ligand to the active site. |

| Hydrophobic | LogP | Hydrophobic interactions and membrane permeability | Important for binding affinity and pharmacokinetic properties. |

| Topological | Wiener Index, Kier & Hall Indices | Molecular shape and branching | Reflects the overall architecture of the molecule. |

Quantum Chemical Calculations and Molecular Dynamics Simulations (e.g., DFT, conformational analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. tandfonline.com For compounds like this compound, DFT can be used to optimize the molecular geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and generate a molecular electrostatic potential (MEP) map. scispace.comresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.goviiste.org

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. An MD simulation of this compound bound to its target protein can reveal the stability of the binding pose predicted by docking, the flexibility of the ligand in the active site, and the specific interactions that are maintained over time. nih.gov Such simulations have been used to confirm the stability of other quinoxaline derivatives in the binding pockets of their targets. tandfonline.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization (excluding safety profiles)

In silico ADME prediction is a critical step in early-stage drug discovery for evaluating the drug-like properties of a compound. nih.gov Various computational models can predict properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes. arabjchem.orgmdpi.com For quinoxaline sulfonamide derivatives, these predictions help to identify potential liabilities early on, allowing for structural modifications to improve their pharmacokinetic profile. unav.edu For instance, a high predicted value for P-glycoprotein (P-gp) substrate activity might suggest potential issues with drug efflux, guiding chemists to design analogues with a lower likelihood of being transported by P-gp.

| ADME Parameter | Predicted Value (Illustrative for an Analogue) | Interpretation |

|---|---|---|

| GI Absorption | High | The compound is likely well-absorbed from the gastrointestinal tract. |

| BBB Permeability | Low | The compound is unlikely to cross the blood-brain barrier, which may be desirable to avoid CNS side effects. |

| P-gp Substrate | No | The compound is not likely to be a substrate for the P-glycoprotein efflux pump. |

| CYP2D6 Inhibitor | No | The compound is unlikely to inhibit the major drug-metabolizing enzyme CYP2D6. |

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ekb.eg A pharmacophore model for a series of active quinoxaline derivatives might consist of features like a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a hydrophobic group, all arranged in a specific spatial orientation. nih.gov

This model serves two primary purposes. First, it can be used as a 3D query to screen large compound databases for molecules that match the pharmacophore, potentially identifying novel scaffolds with the desired activity. Second, it can guide the de novo design of new molecules, where novel chemical structures are built from scratch to fit the pharmacophore model. For quinoxaline-based compounds, pharmacophore mapping has identified key features like two hydrogen bond acceptors, two donors, and one aromatic ring (AADRR hypothesis) as crucial for ALR2 inhibition. nih.govtandfonline.com This provides a clear template for designing new and potentially more effective inhibitors based on the this compound core structure.

Future Research Directions and Potential Research Applications Non Clinical Focus

Development of Next-Generation Quinoxaline (B1680401) Sulfonamide Analogue Libraries

A primary avenue for future research lies in the systematic design and synthesis of next-generation analogue libraries based on the N-(3-chloroquinoxalin-2-yl)methanesulfonamide core. The generation of such libraries through combinatorial and parallel synthesis techniques can efficiently produce a vast number of structurally diverse molecules. nih.gov This approach allows for the methodical exploration of the chemical space around the quinoxaline sulfonamide scaffold.

Future work should focus on modifications at key positions of the quinoxaline ring system. For instance, substitution at the chloro-position (C3) with various amines, alcohols, or thiols could yield a wide array of derivatives. Similarly, altering the methanesulfonamide (B31651) group by introducing different alkyl or aryl sulfonamides would further enhance structural diversity. The goal of creating these libraries is to systematically probe structure-activity relationships (SAR), identifying which molecular features are crucial for specific biological activities. mdpi.comconsensus.app High-throughput screening of these libraries against various biological targets can rapidly identify "hit" compounds for further optimization.

Exploration of Novel Biological Targets and Therapeutic Areas for Research

The quinoxaline sulfonamide framework has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor actions. mdpi.comconsensus.app This versatility suggests that this compound and its analogues may interact with a wide range of biological targets, many of which may be currently unexplored.

Future research should aim to identify and validate these novel targets. For example, recent studies have shown that certain quinoxaline sulfonamides can act as inhibitors of enzymes like carbonic anhydrases, α-glucosidase, and acetylcholinesterase. nih.govrsc.org This prompts further investigation into other enzyme families that might be modulated by this chemical class. Screening against panels of kinases, proteases, and metabolic enzymes could reveal unexpected inhibitory activities.

Furthermore, the known antimicrobial and antiparasitic potential of quinoxaline derivatives warrants deeper investigation. nih.govjournaljpri.com Research could focus on identifying the specific cellular pathways in pathogens that are disrupted by this compound. For instance, studies on its effect against Trypanosoma cruzi, the parasite responsible for Chagas' disease, have shown that quinoxaline compounds can induce significant ultrastructural alterations, suggesting novel mechanisms of action. nih.gov Exploring its potential in virology is also a promising direction, given that various quinoxaline derivatives have been investigated for activity against viruses such as HIV and respiratory pathogens. nih.govrsc.orgrsc.org

Application of this compound as a Chemical Probe for Biological Pathway Elucidation

A well-characterized small molecule with a specific biological activity can serve as a powerful chemical probe to investigate cellular pathways and protein function. This compound, once its primary biological target is identified and validated, could be developed into such a tool. A chemical probe should ideally be potent, selective, and have a known mechanism of action.

Future efforts would involve optimizing the parent compound to enhance its selectivity for a single target. This may require synthesizing focused libraries of analogues (as described in 7.1) and performing detailed biochemical and cellular assays. Once a highly selective probe is developed, it can be used to perturb a specific protein's function in living cells or organisms. This allows researchers to study the downstream consequences of inhibiting or activating that protein, thereby elucidating its role in complex biological pathways. Such probes are invaluable for basic biological research and for validating new drug targets.

Advancements in Sustainable and Scalable Synthetic Methodologies

The advancement of research on this compound and its analogues will depend on the availability of efficient, cost-effective, and environmentally friendly synthetic methods. Future research in synthetic chemistry should focus on developing "green" and scalable routes to this class of compounds.

Current research has highlighted several sustainable approaches, such as catalyst-free reactions, solvent-free conditions, and the use of water or methanol (B129727) as benign solvents. researchgate.netsemanticscholar.orgresearchgate.net For example, facile and efficient green protocols for synthesizing quinoxaline sulfonamides have been reported that proceed under solvent-free conditions or use reusable catalysts. mdpi.comresearchgate.net Further advancements could include:

One-pot reactions: Designing multi-step syntheses that occur in a single reaction vessel to reduce waste and improve efficiency. nih.gov

Flow chemistry: Adapting batch syntheses to continuous flow processes, which can offer better control, safety, and scalability.

Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields. nih.govmdpi.com

Developing scalable syntheses is crucial for producing sufficient quantities of the compound for extensive biological testing and for potential future applications. A reported catalyst-free method that allows for a 10-gram scale synthesis of quinoxalines in just one minute represents a significant step in this direction. researchgate.net

Investigation of Synergistic Effects in Combination with Other Research Compounds

Exploring the effects of this compound in combination with other known bioactive compounds is a promising area for non-clinical research. Combination studies can reveal synergistic or antagonistic interactions, providing insights into mechanisms of action and potentially identifying more effective research tools.

For instance, in the context of infectious disease research, a study on a different quinoxaline derivative demonstrated a synergistic effect when combined with the standard drug benznidazole (B1666585) against Trypanosoma cruzi. nih.gov This suggests that this compound could be tested in combination with other antimicrobial or antiparasitic agents to see if similar enhancements in activity occur. In oncology research, combining it with known cytotoxic agents or targeted therapies could reveal synergistic cell-killing effects, potentially by targeting parallel survival pathways in cancer cells. Such studies are crucial for understanding the compound's place within the broader landscape of bioactive molecules and for designing more complex biological experiments. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.